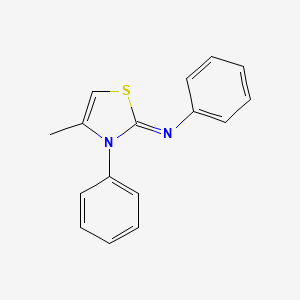
4-methyl-N,3-diphenyl-1,3-thiazol-2-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N,3-diphenyl-1,3-thiazol-2-imine is a chemical compound with the linear formula C21H17N3S . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . Thiazoles, which include this compound, are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .
Molecular Structure Analysis
Thiazoles, including this compound, have a planar ring structure. Their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .Physical And Chemical Properties Analysis
This compound has a molecular weight of 343.454 . Thiazoles, in general, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .作用機序
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which may be key to its interaction with biological targets.
Biochemical Pathways
Thiazole compounds can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Pharmacokinetics
The solubility of thiazole compounds in water, alcohol, and ether may influence their bioavailability.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole compounds in various solvents may suggest that their action could be influenced by the solvent environment.
実験室実験の利点と制限
MDPT has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has a high yield. MDPT is also stable under normal laboratory conditions, making it suitable for long-term storage. However, there are also some limitations to using MDPT in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. In addition, MDPT has not been extensively studied in humans, so its safety and efficacy are not well-established.
将来の方向性
There are several future directions for research on MDPT. One area of interest is its potential as a therapeutic agent for neurological disorders, such as epilepsy and anxiety disorders. Another area of interest is its potential as a fluorescent probe for detecting metal ions in biological samples. Further studies are needed to elucidate the mechanism of action of MDPT and to determine its safety and efficacy in humans.
合成法
The synthesis of MDPT involves the reaction of 2-amino-4-methylthiazole with diphenylamine in the presence of a dehydrating agent, such as phosphorus oxychloride. The resulting product is then purified using various chromatographic techniques, such as column chromatography or recrystallization. The purity and yield of the synthesized MDPT can be determined using analytical techniques, such as nuclear magnetic resonance spectroscopy or mass spectrometry.
科学的研究の応用
MDPT has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. MDPT has been shown to possess anticonvulsant, anxiolytic, and antidepressant properties in animal models. In addition, MDPT has been investigated for its potential as a fluorescent probe for detecting metal ions in biological samples.
特性
IUPAC Name |
4-methyl-N,3-diphenyl-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c1-13-12-19-16(17-14-8-4-2-5-9-14)18(13)15-10-6-3-7-11-15/h2-12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZFBFUGJVVJQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=NC2=CC=CC=C2)N1C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

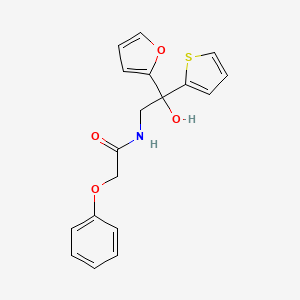
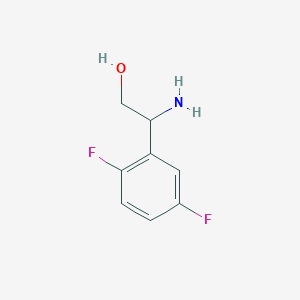
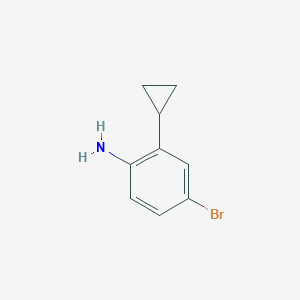
![N-(4-methoxybenzyl)-6-[6-[(3-nitrobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2395335.png)
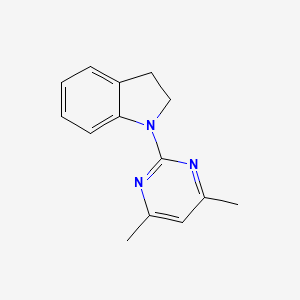
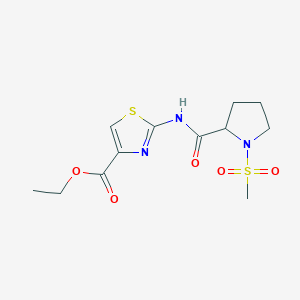
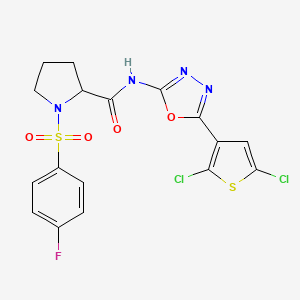
![6-((2,5-dimethoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2395342.png)
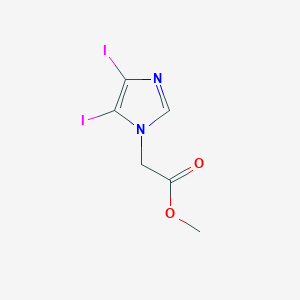
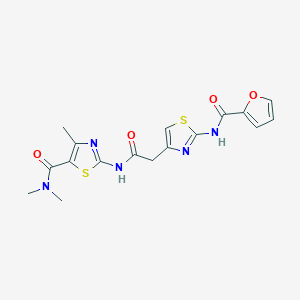
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone](/img/structure/B2395348.png)
![2-amino-6-ethyl-7-methyl-4-(4-(methylthio)phenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2395349.png)
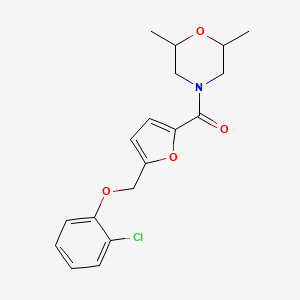
![N-(4-fluorophenyl)-2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2395354.png)